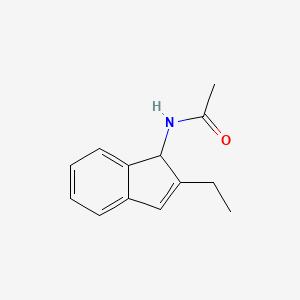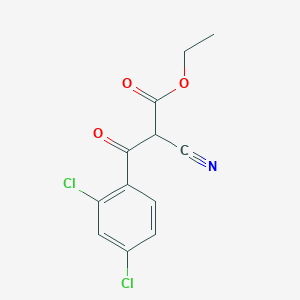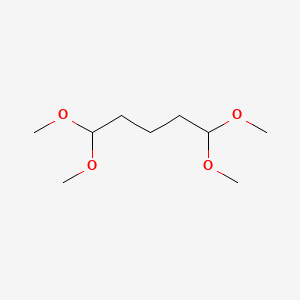![molecular formula C17H17N3O2 B13824761 N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method, however, has a low total yield due to its multistage process. Alternative methods include the use of nitroalkenes, N,N-dimethylglyoxylamide, or cross-coupling reactions .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often involves multicomponent reactions, which allow for the synthesis of a wide range of products in a single synthetic stage with high yields . This approach avoids the complex sequence of multistage syntheses, making it more practical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,5-a]pyridine derivatives are known to act as π-accepting carbene ligands, which can influence various biochemical pathways . These interactions can lead to the modulation of cellular processes, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide include:
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
3-bromoimidazo[1,2-a]pyridines: Compounds with varied medicinal applications.
Uniqueness
This compound stands out due to its unique chemical structure, which allows for versatile applications in different fields. Its ability to act as a π-accepting carbene ligand further enhances its potential for therapeutic and industrial uses .
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(2-imidazo[1,5-a]pyridin-3-ylethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H17N3O2/c21-17(13-22-15-7-2-1-3-8-15)18-10-9-16-19-12-14-6-4-5-11-20(14)16/h1-8,11-12H,9-10,13H2,(H,18,21) |
InChI Key |
OIUONVYFDQRZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=NC=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)

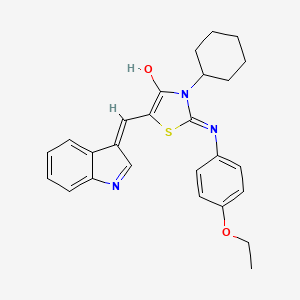

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)


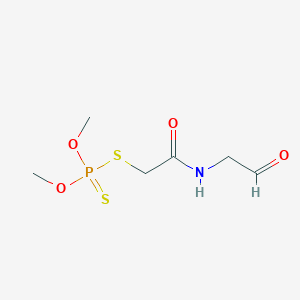
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
